Benzamide, 3-bromo-N-(3-chlorophenyl)-

Catalog No.
S4121570
CAS No.
M.F
C13H9BrClNO
M. Wt
310.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 3-bromo-N-(3-chlorophenyl)-

Product Name

Benzamide, 3-bromo-N-(3-chlorophenyl)-

IUPAC Name

3-bromo-N-(3-chlorophenyl)benzamide

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

InChI

InChI=1S/C13H9BrClNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17)

InChI Key

NJSBTVPSISSHNU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)Cl

The exact mass of the compound 3-bromo-N-(3-chlorophenyl)benzamide is 308.95560 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Search for Biological Activity: Scientific databases like PubChem () do not indicate any documented biological activities or ongoing research efforts for this specific molecule.
  • Limited Commercial Availability: Commercial suppliers like Sigma Aldrich () do list the compound but without any description of its use.

Benzamide, 3-bromo-N-(3-chlorophenyl)- is an organic compound classified within the benzamide family. It features a bromine atom at the third position of the benzamide structure and a chlorine atom on the para position of the phenyl ring. This compound is recognized for its diverse biological activities and is frequently utilized in medicinal chemistry for pharmaceutical development. The molecular formula for this compound is C13H9BrClNC_{13}H_{9}BrClN, and it has a molecular weight of approximately 292.57 g/mol .

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of derivatives with modified properties.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group, which can lead to different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine .

The biological activity of Benzamide, 3-bromo-N-(3-chlorophenyl)- is primarily associated with its interactions with specific molecular targets such as enzymes or receptors. This compound has shown potential in modulating various biological pathways, making it a candidate for further investigation in therapeutic applications. Its unique structure may enhance its binding affinity to certain targets, leading to specific pharmacological effects.

The synthesis of Benzamide, 3-bromo-N-(3-chlorophenyl)- typically involves two main steps:

  • Bromination: The precursor compound, often 4-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom.
  • Amidation: The resulting brominated product is then reacted with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yields during large-scale production.

Benzamide, 3-bromo-N-(3-chlorophenyl)- has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: The compound is explored for use in developing advanced materials, including polymers and coatings.
  • Biological Research: It is utilized in studies examining its effects on various biological pathways and targets.

Interaction studies are crucial for understanding the mechanism of action of Benzamide, 3-bromo-N-(3-chlorophenyl)-. These studies typically involve:

  • Evaluating binding affinities to specific enzymes or receptors.
  • Assessing the impact on cellular processes through in vitro assays.
  • Investigating potential side effects or toxicological profiles through comprehensive testing.

Several compounds share structural similarities with Benzamide, 3-bromo-N-(3-chlorophenyl)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-bromo-N-(4-chlorophenyl)-4-methoxybenzamideContains a methoxy group at a different positionDifferent electronic properties due to methoxy group
3-bromo-N-(3-fluorophenyl)-4-methoxybenzamideFluorine instead of chlorinePotentially altered biological activity due to fluorine
3-bromo-N-(3-methylphenyl)-4-methoxybenzamideMethyl group instead of chlorineVariation in hydrophobicity affecting biological interactions
4-bromo-N-(3-chlorophenyl)benzamideBromine and chlorine at different positionsUnique reactivity profile compared to benzamide class

Uniqueness

Benzamide, 3-bromo-N-(3-chlorophenyl)- stands out due to its specific combination of substituents on the benzamide structure. The presence of both bromine and chlorine atoms along with a methoxy group imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structural arrangement enhances its utility in scientific research and pharmaceutical applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

308.95560 g/mol

Monoisotopic Mass

308.95560 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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